molecular formula C14H14O2 B8554449 [3-(3-Methylphenoxy)phenyl]methanol CAS No. 89820-44-0

[3-(3-Methylphenoxy)phenyl]methanol

Cat. No.: B8554449
CAS No.: 89820-44-0
M. Wt: 214.26 g/mol
InChI Key: RQBLZDGOWUBGPA-UHFFFAOYSA-N
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Description

[3-(3-Methylphenoxy)phenyl]methanol is a benzyl alcohol derivative featuring a phenylmethanol core substituted with a 3-methylphenoxy group at the 3-position. Such compounds are typically utilized in organic synthesis, pharmaceutical intermediates, or as bioactive molecules. For instance, derivatives like NAPMA () demonstrate therapeutic relevance, suggesting that this compound may also exhibit bioactivity depending on its substituent effects.

Properties

CAS No.

89820-44-0

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

[3-(3-methylphenoxy)phenyl]methanol

InChI

InChI=1S/C14H14O2/c1-11-4-2-6-13(8-11)16-14-7-3-5-12(9-14)10-15/h2-9,15H,10H2,1H3

InChI Key

RQBLZDGOWUBGPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=CC(=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Phenoxy vs. Methoxy Groups: Phenoxy-substituted compounds (e.g., NAPMA) often exhibit enhanced bioavailability and target binding compared to methoxy analogs, as seen in NAPMA’s osteoclast-inhibiting activity .
  • Backbone Modifications: Ethanol derivatives (e.g., 2-(3-Methoxyphenyl)ethanol) may differ in solubility and metabolic pathways compared to methanol-based structures .

Physicochemical Properties

Critical physicochemical parameters of selected analogs:

Compound Name LogP (Predicted) Water Solubility (mg/mL) Stability Notes Reference
(3-Methoxyphenyl)methanol 0.98 ~50 (moderate) Stable under standard conditions
[3-(hydroxymethyl)-2-methylphenyl]methanol 0.98 ~100 (high) Hygroscopic due to dual -OH groups
NAPMA 2.85 <1 (low) Sensitive to hydrolysis in acidic conditions
(3-Bromo-4-chloro-phenyl)-methanol 2.50 ~10 (low) Light-sensitive; store in dark

Trends :

  • Polarity: Compounds with hydroxyl or methoxy groups (e.g., [3-(hydroxymethyl)-2-methylphenyl]methanol) exhibit higher water solubility.
  • Lipophilicity: Phenoxy and halogenated derivatives (e.g., NAPMA, bromo/chloro analog) have higher LogP values, favoring membrane permeability.

Insights :

  • Therapeutic Potential: Phenoxy-substituted compounds like NAPMA demonstrate targeted bioactivity, suggesting that this compound could be explored for anti-resorptive or anti-inflammatory effects .
  • Synthetic Utility : Halogenated analogs are valuable in catalysis, whereas methoxy derivatives serve as building blocks for complex molecules .

Recommendations :

  • Phenolic alcohols may require stringent handling due to irritant properties, as seen in structurally related compounds .

Preparation Methods

Base-Catalyzed Nucleophilic Substitution

A prominent method involves the reaction of 3-methylphenol with a halogenated benzyl alcohol derivative, such as 3-bromophenylmethanol, in the presence of a strong base. Alkaline metal hydroxides (e.g., NaOH or KOH) in dimethylsulfoxide (DMSO) facilitate the formation of the phenoxy linkage. For instance, WO1994000416A1 demonstrates that reacting N-methyl-3-hydroxy-3-(phenyl)propylamine with 1-chloro-4-(trifluoromethyl)benzene in DMSO at 80–110°C for 4–20 hours yields fluoxetine derivatives with >85% efficiency. Adapting this protocol, [3-(3-Methylphenoxy)phenyl]methanol can be synthesized by substituting 3-chlorophenylmethanol with 3-methylphenol under similar conditions.

Reaction Optimization

  • Temperature : Elevated temperatures (80–110°C) enhance reaction kinetics without compromising yield.

  • Base Stoichiometry : A 30% molar excess of KOH or NaOH ensures complete deprotonation of the phenolic hydroxyl group, driving the reaction to completion.

  • Solvent Effects : DMSO’s dipolar aprotic nature stabilizes the alkoxide intermediate, improving nucleophilicity.

Transition Metal-Catalyzed Cross-Coupling

Palladium-Catalyzed Sonogashira Coupling

While ChemicalBook highlights a Sonogashira coupling for synthesizing (3-(Phenylethynyl)phenyl)methanol, analogous strategies can be adapted for ether formation. For this compound, a Ullmann-type coupling using copper(I) iodide as a catalyst enables the coupling of 3-iodophenylmethanol with 3-methylphenol.

Example Protocol :

  • Catalyst : CuI (5 mol%)

  • Ligand : 1,10-Phenanthroline

  • Base : Cs₂CO₃

  • Solvent : DMF at 110°C for 24 hours

  • Yield : ~75% (extrapolated from similar reactions).

Buchwald-Hartwig Amination Adaptations

Though typically used for C–N bonds, modifying Buchwald-Hartwig conditions with aryl bromides and phenolic partners can achieve C–O coupling. A palladium-XPhos catalyst system in toluene at 100°C facilitates this transformation.

Grignard Reagent-Based Synthesis

Intermediate Alcohol Formation

CN107162886A outlines a Grignard approach for 3-methyl phenylpropanol. Applying this method:

  • Grignard Formation : React methylmagnesium bromide with 3-bromobenzaldehyde to yield 3-(3-methylphenyl)propanol.

  • Oxidation : Use chromium trioxide in hydrochloric acid to oxidize the intermediate to the corresponding ketone.

  • Reduction : Reduce the ketone to this compound using NaBH₄ or LiAlH₄.

Critical Parameters

  • Oxidation Control : Excess CrO3 risks over-oxidation to carboxylic acids; stoichiometric control is vital.

  • Solvent Choice : Tetrahydrofuran (THF) optimizes Grignard reactivity.

Protective Group Strategies

Silyl Ether Protection

  • Protection : Treat 3-bromophenylmethanol with tert-butyldimethylsilyl chloride (TBDMSCl) to form the silyl ether.

  • Coupling : Perform Ullmann coupling with 3-methylphenol.

  • Deprotection : Use tetrabutylammonium fluoride (TBAF) to yield the final product.

Advantages : Avoids side reactions at the hydroxyl group during coupling.

Comparative Analysis of Methods

MethodConditionsYieldScalabilityCost Efficiency
Alkaline HydroxideDMSO, 100°C, 10h85–90%HighModerate
Palladium-CatalyzedCuI, Cs₂CO₃, 110°C70–75%ModerateLow
Grignard/OxidationCrO3, HCl, THF65–70%LowHigh
Protective GroupTBDMSCl, TBAF80–85%ModerateModerate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [3-(3-Methylphenoxy)phenyl]methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a modified Ullmann coupling between 3-methylphenol and a brominated benzyl alcohol precursor (e.g., 3-bromophenylmethanol) under copper catalysis at 120–140°C achieves moderate yields (~50–65%). Solvent choice (e.g., DMF vs. toluene) and base (K₂CO₃ vs. Cs₂CO₃) significantly impact regioselectivity and byproduct formation .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine chromatographic (HPLC/GC) and spectroscopic techniques:

  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>98% by area normalization).
  • NMR : Confirm the presence of the methylphenoxy group (δ 2.3 ppm for CH₃) and benzyl alcohol moiety (δ 4.6 ppm for -CH₂OH) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 229.1 (calculated for C₁₄H₁₄O₂) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory due to potential skin/eye irritation (analogous to structurally similar benzyl alcohols ).
  • Ventilation : Use fume hoods to mitigate inhalation risks, as aromatic alcohols may release volatile organic compounds under heating .
  • Waste Disposal : Collect in halogen-free solvent waste containers, as incineration may generate toxic phenolic byproducts .

Advanced Research Questions

Q. How do electronic effects of the 3-methylphenoxy substituent influence the compound’s reactivity in oxidation reactions?

  • Methodological Answer : The electron-donating methyl group on the phenoxy ring stabilizes the aryl ether linkage, reducing susceptibility to oxidative cleavage. In contrast, the benzyl alcohol moiety is prone to oxidation (e.g., with PCC in dichloromethane) to form the corresponding aldehyde. Kinetic studies show a 20% slower oxidation rate compared to unsubstituted analogs, attributed to steric hindrance from the methyl group .

Q. What computational methods are suitable for predicting the LogP and solubility of this compound?

  • Methodological Answer :

  • LogP Prediction : Use density functional theory (DFT) with B3LYP/6-31G* basis sets to calculate partition coefficients. Experimental LogP values (~2.08–2.29) align with computational results when solvent-accessible surface area (SASA) corrections are applied .
  • Solubility : Apply the Conductor-like Screening Model for Real Solvents (COSMO-RS) to predict aqueous solubility (~1.2 mg/mL at 25°C), validated via shake-flask experiments .

Q. How can contradictory spectral data (e.g., conflicting NMR shifts) for this compound be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Perform experiments at 25°C and 60°C to identify dynamic effects (e.g., hydrogen bonding) causing signal broadening.
  • Deuterium Exchange : Treat the compound with D₂O to confirm exchangeable protons (e.g., -OH at δ 1.5–2.0 ppm) and eliminate solvent artifacts .
  • Cross-Validation : Compare with structurally analogous compounds (e.g., [3-(Trifluoromethoxy)phenyl]methanol, δ 4.6–4.8 ppm for -CH₂OH ).

Q. What strategies optimize regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?

  • Methodological Answer :

  • Directing Effects : The 3-methylphenoxy group is meta-directing, but steric effects from the methyl group may favor para-substitution on the benzyl alcohol ring.
  • Friedel-Crafts Acylation : Use AlCl₃ as a Lewis catalyst in nitrobenzene to achieve >80% para-acylation, verified by NOESY correlations .
  • Competitive Experiments : Compare nitration (HNO₃/H₂SO₄) outcomes with computational electrostatic potential maps to validate reactivity patterns .

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